molecular formula C20H15Cl2N3O B2354187 7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478046-61-6

7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2354187
CAS No.: 478046-61-6
M. Wt: 384.26
InChI Key: UAIHCGUQRNEXQH-UHFFFAOYSA-N
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Description

7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine is a structurally complex pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methyl group on the pyrimidine core and a 3-[(2,4-dichlorophenyl)methoxy]phenyl substituent at the 7-position. Pyrazolo[1,5-a]pyrimidines are purine analogs with demonstrated utility as antimetabolites, kinase inhibitors, and ligands for therapeutic targets such as GABAA receptors and COX-2 enzymes . The dichlorophenyl methoxy group in this compound enhances lipophilicity and may influence binding interactions in biochemical pathways, particularly in kinase inhibition or antiproliferative activity .

Properties

IUPAC Name

7-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O/c1-13-9-20-23-8-7-19(25(20)24-13)14-3-2-4-17(10-14)26-12-15-5-6-16(21)11-18(15)22/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHCGUQRNEXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 478046-61-6) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}N3_{3}O
  • Molecular Weight : 384.26 g/mol
  • Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core with a dichlorophenylmethoxy substituent, which is significant for its biological interactions.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antitumor properties. A study highlighted the effectiveness of related compounds against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's ability to inhibit key signaling pathways involved in tumor growth has been documented.

Case Study: Synergistic Effects with Doxorubicin

In a recent study, the combination of this compound with doxorubicin was evaluated in MDA-MB-231 breast cancer cells. The results demonstrated a significant synergistic effect, enhancing cytotoxicity compared to doxorubicin alone. This suggests that the compound may improve treatment outcomes for aggressive breast cancer subtypes.

Anti-inflammatory Properties

Pyrazolo derivatives have also shown promise in anti-inflammatory applications. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects were observed in vitro using macrophage cell lines stimulated by lipopolysaccharides (LPS).

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound displayed activity against various bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in MCF-7 and HCT-116 cells
Synergistic EffectsEnhanced cytotoxicity with doxorubicin in MDA-MB-231 cells
Anti-inflammatoryInhibition of COX-2 and iNOS
AntimicrobialActivity against bacterial strains

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The compound is believed to modulate kinase activities that are crucial for tumor growth and inflammation.

Molecular Targets

  • Kinase Inhibition : The compound inhibits specific kinases involved in tumor progression.
  • Cytokine Modulation : It reduces the expression of inflammatory cytokines.
  • Apoptosis Induction : Enhances apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents (e.g., in ) improve metabolic stability and target affinity compared to chlorinated analogs.
  • Sulfonyl and Coumarin Moieties : These groups (e.g., in and ) introduce distinct mechanisms, such as COX-2 enzyme inhibition or DNA intercalation.
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : The target compound’s logP is higher than fluorinated analogs (e.g., ) due to the dichlorophenyl group, favoring membrane permeability but challenging aqueous solubility .
  • Crystallinity : Single-crystal X-ray data for the target compound confirm a planar pyrimidine core, critical for π-π stacking in protein binding .
  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit slower hepatic clearance due to resistance to oxidative metabolism.

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